
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C23H24N4OS2
- Molecular Weight : 436.59 g/mol
- CAS Number : 443120-82-9
Synthesis
The synthesis involves multi-step organic reactions, typically starting with the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene with appropriate acyl chlorides under basic conditions. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed for purification to ensure high yield and purity of the final product .
This compound exhibits its biological effects primarily through the inhibition of specific kinases. Research indicates that it selectively inhibits JNK2 and JNK3 kinases, which are part of the mitogen-activated protein kinase (MAPK) signaling pathway. The compound's unique binding mode allows it to form hydrogen bonds with the hinge region of the ATP-binding site in these kinases .
Therapeutic Applications
The compound has shown potential in various therapeutic areas:
- Cancer Treatment : Its ability to inhibit JNK pathways suggests a role in cancer therapy by modulating cell survival and apoptosis.
- Neurological Disorders : Given its action on kinases involved in neuronal signaling, it may also be explored for treating neurodegenerative diseases .
Case Studies
Several studies have highlighted the efficacy of this compound:
- JNK Inhibition Study : A series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide derivatives were evaluated for their inhibitory effects on JNK2 and JNK3. Compounds 5a and 11a demonstrated potent inhibition with pIC50 values of 6.7 and 6.6 respectively against JNK3 .
- Cytotoxicity Assays : In vitro assays indicated that the compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis through JNK pathway modulation .
Data Table: Biological Activity Overview
Biological Activity | Target Kinase | pIC50 Value | Observations |
---|---|---|---|
Inhibition | JNK2 | 6.5 | Selective inhibition observed |
Inhibition | JNK3 | 6.7 | Potent inhibitor; induces apoptosis |
Cytotoxicity | Various Cancer Cell Lines | N/A | Induces apoptosis; effective in vitro |
Applications De Recherche Scientifique
Anti-inflammatory Activity
Research has indicated that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide exhibits significant anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses .
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit various enzymes linked to metabolic disorders. For instance, it shows promise as an α-glucosidase inhibitor, which is relevant for managing type 2 diabetes mellitus . This inhibition can help regulate blood sugar levels by delaying carbohydrate absorption.
Antimicrobial Properties
Preliminary studies have demonstrated antimicrobial activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) observed were lower than those of standard antibiotics, indicating a potential role in treating resistant infections .
Case Study 1: Anti-inflammatory Efficacy
In a controlled animal model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups. This suggests its potential utility in inflammatory diseases .
Case Study 2: Cancer Cell Line Studies
In vitro experiments using human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. It was found to be more effective than certain standard chemotherapeutic agents in specific cancer types, highlighting its potential as an anticancer agent .
Case Study 3: Antimicrobial Activity
A study focused on the antimicrobial efficacy of the compound against various pathogens showed promising results. The compound exhibited lower MIC values than traditional antibiotics against resistant strains, suggesting its application in developing new antimicrobial therapies .
Summary of Biological Activities
Propriétés
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-2-25(22,23)16-10-6-4-8-13(16)17(21)20-18-14(11-19)12-7-3-5-9-15(12)24-18/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVFOYFUONNOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.